molecular formula C20H15FN6O3S2 B2578595 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-29-0

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2578595
CAS No.: 872597-29-0
M. Wt: 470.5
InChI Key: OJWARPIVIAXJAR-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d]thiazol-2-ylamino moiety, which is a common structure in many bioactive compounds . Compounds with this moiety have been synthesized and evaluated for various biological activities, including anti-inflammatory properties .


Synthesis Analysis

In a study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Anticancer Properties

  • Kinesin Spindle Protein Inhibitors : A study identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors, exhibiting excellent biochemical potency suitable for cancer treatment. This compound arrested cells in mitosis, leading to monopolar spindle phenotype and cellular death, indicating its potential as an anticancer agent (Theoclitou et al., 2011).
  • Synthesis of Antimicrobial Analogs : Research on the synthesis of 5-arylidene derivatives bearing a fluorine atom in the benzoyl group showed antimicrobial activity, particularly against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential in treating infections related to cancer treatment (Desai et al., 2013).
  • Apoptosis-Inducing Agents for Breast Cancer : A study focusing on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed promising anticancer potential against breast cancer cell lines, highlighting the compound's potential as a therapeutic agent (Gad et al., 2020).

Imaging and Diagnostic Uses

  • PET Imaging of Metabotropic Glutamate Receptor : A compound similar in structure was used for designing positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, demonstrating its use in neuroimaging and potential diagnostic applications (Fujinaga et al., 2012).

Other Applications

  • Corrosion Inhibition : Benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These derivatives showed high inhibition efficiencies, indicating their potential in industrial applications to protect metals from corrosion (Hu et al., 2016).

Future Directions

The future research directions could involve further exploration of the biological activities of compounds with a benzo[d]thiazol-2-ylamino moiety, as well as the development of novel synthetic methods for these compounds .

Properties

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3S2/c21-11-6-2-1-5-10(11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-7-3-4-8-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWARPIVIAXJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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